8-Hydroxyspiro[3.5]non-7-en-6-one
Description
8-Hydroxyspiro[3.5]non-7-en-6-one is a bicyclic organic compound featuring a spirocyclic scaffold with a hydroxyl group at position 8, an enone system (C7-C8 double bond conjugated to a ketone at C6), and a five-membered oxygen-containing ring (oxolane) fused via a spiro junction at C3 . This structure confers unique reactivity and stereochemical complexity, making it valuable in synthetic chemistry for generating natural product-inspired scaffolds .
Properties
Molecular Formula |
C9H12O2 |
|---|---|
Molecular Weight |
152.19 g/mol |
IUPAC Name |
6-hydroxyspiro[3.5]non-6-en-8-one |
InChI |
InChI=1S/C9H12O2/c10-7-4-8(11)6-9(5-7)2-1-3-9/h4,10H,1-3,5-6H2 |
InChI Key |
GJFFTGKISXQZBU-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2(C1)CC(=CC(=O)C2)O |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural Analogues and Key Differences
(S)-9-Hydroxy-5-oxaspiro[3.5]non-7-en-6-one (3b)
- Structure : Similar spiro[3.5] framework but with a hydroxyl group at position 9 and an oxygen atom in the smaller ring (5-oxa) .
- Synthesis : Derived from furan valorization strategies, with enantiomeric ratios >99:1 achieved via chiral HPLC .
- Key Data :
Spiro[3.5]nonane-6,8-dione
- Structure: Contains two ketone groups (C6 and C8) instead of a hydroxyl-enone system .
- Synthesis: Produced via sodium perborate-mediated epoxidation of spiro[3.5]non-7-en-6-one, followed by palladium-catalyzed rearrangement (26% overall yield) .
- Reactivity: Lacks the conjugated enone, reducing susceptibility to Michael addition but enabling ketone-specific reactions .
2-Oxabicyclo[3.3.1]non-7-en-6-one (22a)
- Structure : Bicyclic framework (8-membered ring) with four contiguous chiral centers .
- Synthesis : Catalyst-free reaction of 4-methoxy aniline with precursor 2b at −78°C, yielding high diastereoselectivity .
- Applications : Used in natural product-inspired scaffold synthesis due to stereochemical richness .
Functionalized Spiro Compounds
α-Tocospiro A
- Structure: 1-Oxaspiro[4.4]non-7-en-6-one core with acetyl, hydroxy, and alkyl substituents (C29H50O4, MW 462.7049) .
- Properties : Hydrophobic due to long alkyl chains; used in bioactive molecule synthesis .
8-Oxa-5-azaspiro[3.5]nonan-6-one
- Structure: Incorporates nitrogen (azaspiro) and oxygen in the spiro system (C7H11NO2) .
- Reactivity : Nitrogen enhances hydrogen bonding capacity, influencing solubility and catalytic applications .
Comparative Data Table
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